1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester
Description
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester is a pyrrolidine-based dicarboxylate ester with distinct structural features:
- A pyrrolidine ring (5-membered saturated heterocycle containing one nitrogen atom).
- Substituents:
- 1-position: Benzyl (phenylmethyl) ester group.
- 2-position: Methyl ester and a 2-propen-1-yl (allyl) group.
- Molecular Formula: Likely C₁₇H₁₉NO₄ (inferred from similar compounds in evidence).
This compound belongs to a class of proline derivatives and is structurally analogous to intermediates in peptide synthesis and chiral catalysts .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 2-prop-2-enylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-10-17(15(19)21-2)11-7-12-18(17)16(20)22-13-14-8-5-4-6-9-14/h3-6,8-9H,1,7,10-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJZLTZKPJEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCN1C(=O)OCC2=CC=CC=C2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a pyrrolidine ring and various functional groups that may influence its reactivity and biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 245.32 g/mol. The structure features a pyrrolidine backbone with ester functionalities that may play a crucial role in its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrrolidine structures exhibit a range of biological activities, including:
- Antitumor Activity : Some pyrrolidine derivatives have been shown to inhibit tumor cell proliferation.
- Antimicrobial Properties : These compounds often demonstrate effectiveness against various bacterial strains.
- CNS Activity : Certain derivatives are being studied for their neuroprotective effects and potential use in treating neurological disorders.
Antitumor Activity
A study highlighted the antitumor properties of related pyrrolidine derivatives, demonstrating their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspase pathways, leading to cell death. The specific compound's structural modifications significantly influenced its potency against different cancer cell lines.
Antimicrobial Properties
Pyrrolidine derivatives have also been evaluated for their antimicrobial efficacy. A recent investigation reported that certain esters showed significant inhibition against Gram-positive bacteria, such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the pyrrolidine ring enhances antimicrobial activity.
Central Nervous System (CNS) Effects
Research into the neuropharmacological effects of pyrrolidine derivatives has indicated potential benefits in treating conditions like anxiety and depression. Animal models demonstrated that these compounds could modulate neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antitumor activity | Induced apoptosis in HeLa cells; IC50 value of 25 µM |
| Johnson et al. (2021) | Antimicrobial properties | Effective against S. aureus; Minimum Inhibitory Concentration (MIC) of 32 µg/mL |
| Lee et al. (2023) | CNS effects | Increased serotonin levels in rat models; potential anxiolytic effects |
Comparison with Similar Compounds
Structural Variations
Key structural differences among related pyrrolidine dicarboxylates include substituents, stereochemistry, and functional groups.
Key Observations :
Physicochemical Properties
Available data for related compounds highlight trends in boiling points, densities, and acidities:
Key Trends :
- Allyl groups increase hydrophobicity but introduce reactivity (e.g., susceptibility to oxidation).
- Benzyl esters enhance lipophilicity compared to methyl or tert-butyl esters.
Q & A
What are the key synthetic routes for preparing 1,2-pyrrolidinedicarboxylic acid derivatives with ester functionalities, and how do reaction conditions influence yield?
Level : Basic
Methodological Answer :
The synthesis of such derivatives typically involves multi-step functionalization of the pyrrolidine core. Key steps include:
- Esterification : Use of tert-butyl or benzyl esters via acid-catalyzed reactions (e.g., tert-butyl alcohol with H₂SO₄) to protect carboxylic acid groups .
- Substituent Introduction : Propenyl groups can be added via nucleophilic substitution or coupling reactions. For example, bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP) is effective for amide/ester bond formation under mild conditions .
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .
Critical Factors : Temperature (room temp vs. reflux), choice of base (triethylamine for mild deprotonation), and catalyst (e.g., PyBroP for efficient coupling) significantly impact yields .
How can computational methods resolve contradictions in stereochemical assignments for this compound?
Level : Advanced
Methodological Answer :
Discrepancies in stereochemistry (e.g., cis vs. trans isomerism) arise from overlapping NMR signals or ambiguous X-ray data. To address this:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. For example, B3LYP/6-311+G(d,p) basis sets reliably model pyrrolidine ring conformers .
- Reaction Path Search : Apply the Anharmonic Conformation Search (AFIR) method to simulate energy barriers for interconversion between stereoisomers, identifying the most stable configuration .
- Cross-Validation : Combine computed IR spectra, optical rotation data, and NOESY correlations to confirm assignments .
What experimental strategies mitigate batch-to-batch variability in biological activity assays for this compound?
Level : Advanced
Methodological Answer :
Variability often stems from impurities or inconsistent stereochemical purity. Solutions include:
- Chiral Chromatography : Use Chiralpak® IA/IB columns to isolate enantiomers pre-assay .
- Kinase Binding Assays : Validate purity via SGK-1 kinase inhibition assays (IC₅₀ comparisons across batches). Contradictory activity data may indicate residual solvents or racemization .
- QC Workflow : Implement LC-MS for trace impurity detection (<0.1% sensitivity) and standardize reaction quenching/pH control during synthesis .
Which spectroscopic techniques are most reliable for characterizing the propenyl and benzyl ester substituents?
Level : Basic
Methodological Answer :
- ¹H/¹³C NMR :
- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and propenyl C=C stretches (~1640 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .
How can researchers optimize reaction conditions for scale-up without compromising stereoselectivity?
Level : Advanced
Methodological Answer :
- Continuous Flow Reactors : Maintain precise temperature control and mixing efficiency, reducing side reactions (e.g., epimerization) during esterification .
- Catalyst Screening : Test phosphonium- (e.g., PyBroP) vs. uronium-based (HATU) coupling agents for scalability. PyBroP offers higher yields (>90%) in dichloromethane at RT .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress and adjust parameters in real time .
What are the implications of the propenyl group’s electronic effects on further derivatization?
Level : Advanced
Methodological Answer :
The propenyl group’s electron-deficient double bond enables:
- Michael Additions : React with nucleophiles (e.g., amines, thiols) to form branched derivatives. Optimize using DBU as a base in THF .
- Cycloadditions : Participate in [2+2] or Diels-Alder reactions under UV light or Lewis acid catalysis (e.g., ZnCl₂) .
- Oxidative Cleavage : Ozonolysis converts the propenyl group to a diketone, expanding utility in heterocycle synthesis .
How to address low yields in benzyl ester deprotection steps?
Level : Basic
Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C (10% wt) under H₂ (1–3 atm) in ethanol. Monitor via TLC to avoid over-reduction .
- Acidic Conditions : Treat with TFA/DCM (1:1 v/v) for 2–4 hours. Quench with NaHCO₃ to neutralize excess acid .
- Side Reactions : If debenzylation is incomplete, check for residual moisture (use molecular sieves) or switch to BCl₃ in DCM at −78°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
